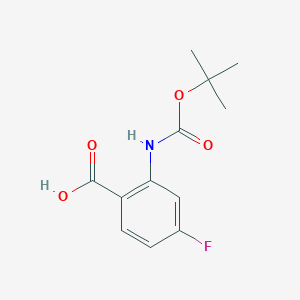

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid

Description

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative with a tert-butoxycarbonyl (Boc)-protected amine group at the ortho position relative to the carboxylic acid functionality. This compound is structurally significant in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, while the fluorine atom at the para position of the aromatic ring enhances electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQLOJRKJMUXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019384-47-4 | |

| Record name | 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid typically involves the following steps:

Boc Protection: : The amino group of 4-fluorobenzoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

Fluorination: : The benzene ring is fluorinated using a suitable fluorinating agent like Selectfluor or xenon difluoride.

Purification: : The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Large reactors and continuous flow systems might be used to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as this compound derivatives.

Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common.

Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: : Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically used to remove the Boc group.

Major Products Formed

Oxidation: : Derivatives of the benzoic acid moiety.

Reduction: : Hydrogenated derivatives of the fluorinated compound.

Substitution: : Amino derivatives after Boc group removal.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid has several applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: : The compound can be used to study the effects of fluorination on biological systems.

Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors. The Boc group can be selectively removed to reveal the amino group, which can then participate in further reactions or binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of Boc-protected amino acids and aromatic derivatives. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic Effects of Fluorine: The 4-fluoro substituent in aromatic analogs like this compound significantly alters electron density, enhancing hydrogen-bond acceptor capacity compared to non-fluorinated counterparts (e.g., 2-((tert-Butoxycarbonyl)amino)benzoic acid). This property improves crystallinity and stability in solid-state applications .

Protecting Group Stability :

The Boc group in this compound demonstrates superior acid lability compared to Fmoc (fluorenylmethyloxycarbonyl) derivatives (e.g., the compound in ). This allows selective deprotection under mild acidic conditions, making it ideal for sequential synthesis workflows .

Synthetic Yield and Scalability: Synthesis of this compound typically achieves yields >85% (similar to ’s 85% yield for Fmoc analogs), whereas aliphatic variants (e.g., 4-fluorobutanoic acid derivatives) require stricter temperature control to avoid Boc-group decomposition .

Biological Relevance : Fluorinated aromatic Boc-protected compounds exhibit enhanced bioavailability compared to aliphatic analogs. For instance, the 4-fluorobenzoic acid moiety in this compound improves membrane permeability in drug candidates targeting intracellular enzymes .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and lipophilicity, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄FNO₄, with a molecular weight of 258.24 g/mol. The compound features a benzoic acid core substituted with a fluorine atom at the para position and a Boc-protected amino group. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄FNO₄ |

| Molecular Weight | 258.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly those involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential inhibitory effects on specific enzymes, such as protein kinases and phosphatases. For instance, compounds with similar structures have shown interactions with receptor-type tyrosine-protein phosphatase beta, indicating a possible mechanism for therapeutic applications.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. Similar compounds have demonstrated activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds range from 4–8 µg/mL against these pathogens, suggesting that this compound may exhibit comparable activity .

Cancer Research

In cancer research, the compound's ability to inhibit cell proliferation has been investigated. For example, related compounds have shown significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. One study reported an IC50 value of approximately 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, highlighting its potential as an anticancer agent .

Case Study 1: Inhibition of Protein Kinases

A study focusing on the inhibition of G protein-coupled receptor kinases (GRKs) revealed that structurally similar compounds could inhibit GRK2 with high potency (IC50 = 30 nM). This suggests that this compound might also possess similar inhibitory properties against GRKs or related kinases, warranting further investigation into its mechanism of action .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of compounds related to this compound against resistant bacterial strains. The results indicated promising activity against strains like Mycobacterium abscessus, supporting the hypothesis that this class of compounds could be developed into effective antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.